Product packaging for 4-(3-Methoxyphenyl)oxazole(Cat. No.:CAS No. 1072880-82-0)

4-(3-Methoxyphenyl)oxazole

Cat. No.: B1511966
CAS No.: 1072880-82-0
M. Wt: 175.18 g/mol
InChI Key: HGHMDFDWBVVXHS-UHFFFAOYSA-N
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Description

The Pervasive Role of Oxazole (B20620) Heterocycles in Modern Chemical Sciences

Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. irjmets.com This structural motif is a cornerstone in medicinal chemistry, material science, and organic synthesis. irjmets.come-bookshelf.de The versatility of the oxazole ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with significant biological activities. semanticscholar.orgigi-global.com

The oxazole nucleus is a key component in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. irjmets.comigi-global.com The ability of the oxazole ring to participate in various weak interactions, such as hydrogen bonding and pi-pi stacking, contributes to its capacity to bind with biological targets like enzymes and receptors. semanticscholar.orgtandfonline.com This makes oxazole derivatives valuable scaffolds in drug discovery and development. semanticscholar.orgnumberanalytics.com

Beyond pharmaceuticals, oxazoles find applications in material science, for instance, in the development of fluorescent dyes and polymers. irjmets.com Their unique electronic and photophysical properties are leveraged in the creation of advanced materials with specific functions. derpharmachemica.com The synthesis of oxazoles is a well-explored area of organic chemistry, with several established methods like the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and Van Leusen reaction, as well as newer, more sustainable approaches. irjmets.comijpsonline.com

Positional Significance of the Methoxyphenyl Moiety in 4-(3-Methoxyphenyl)oxazole

The properties and reactivity of a substituted oxazole are significantly influenced by the nature and position of its substituents. In this compound, a methoxyphenyl group is attached to the 4-position of the oxazole ring. The "3-methoxy" designation indicates that the methoxy (B1213986) group (-OCH3) is at the meta position of the phenyl ring.

Positional isomers, where the methoxy group is at the ortho- (2-), meta- (3-), or para- (4-) position of the phenyl ring, will exhibit different chemical and physical properties. savemyexams.com For instance, studies on related heterocyclic systems have shown that the position of a methoxy substituent can significantly impact biological activity. mdpi.commdpi.com In some benzoxazole (B165842) derivatives, a methoxy group at the 3-position of the phenyl ring led to higher antiproliferative activity compared to unsubstituted analogues. mdpi.com Similarly, the position of substituents on the phenyl ring of oxazole derivatives has been shown to be critical for their inhibitory activity against certain enzymes. researchgate.net

Therefore, the specific placement of the methoxyphenyl group at the 4-position of the oxazole ring in this compound defines its unique chemical character and potential applications, distinguishing it from its other positional isomers.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(3-methoxyphenyl)-1,3-oxazole sigmaaldrich.com
CAS Number 1072880-82-0 chemsrc.comchemicalbook.com
Molecular Formula C10H9NO2 sigmaaldrich.com
Molecular Weight 175.19 g/mol fluorochem.co.uk
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Melting Point 81-83 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1511966 4-(3-Methoxyphenyl)oxazole CAS No. 1072880-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMDFDWBVVXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738910
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072880-82-0
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of the 4 3 Methoxyphenyl Oxazole Core

Electrophilic Substitution Patterns on the Oxazole (B20620) Ring

The oxazole ring generally undergoes electrophilic substitution at the C-5 position. tandfonline.comsemanticscholar.org This regioselectivity is driven by the electron-donating effect of the ring oxygen atom, which most effectively stabilizes a cationic intermediate (a sigma complex) when the attack occurs at C-5. The presence of an electron-donating group further activates the ring towards electrophilic attack. tandfonline.com In 4-(3-Methoxyphenyl)oxazole, the methoxyphenyl group at C-4 directs incoming electrophiles primarily to the C-5 position. The C-2 position is the least reactive towards electrophiles due to the electron-withdrawing inductive effects of both the nitrogen and oxygen atoms. clockss.org

Halogenation is a common electrophilic substitution reaction for oxazoles. For example, the electrophilic aromatic bromination of a similar dimethoxy aryloxazole with N-Bromosuccinimide (NBS) in THF results in the substitution of bromine onto the oxazole ring, demonstrating the ring's capacity to undergo such reactions. mdpi.com

ReactionReagentPosition of SubstitutionReference CompoundYield
BrominationNBS in THFC5 and other positions2,5-dimethoxyphenyl-oxazole19-24%

This table is illustrative of electrophilic substitution on a substituted aryloxazole core. mdpi.com

Nucleophilic Reactivity and Halogen Substitutions

Nucleophilic substitution reactions on the unsubstituted oxazole ring are generally rare. tandfonline.comsemanticscholar.org The ring's electron-rich nature makes it resistant to nucleophilic attack unless activated by the presence of a good leaving group, such as a halogen. When halogen atoms are present on the oxazole ring, they can be displaced by nucleophiles. The order of reactivity for halogen substitution is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org This indicates that a halogen at the C-2 position of the this compound core would be the most susceptible to nucleophilic displacement.

The synthesis of halo-oxazoles, which are precursors for these reactions, can be achieved through various methods. For instance, 4-bromooxazoles can be synthesized through halogen dance rearrangements, providing key building blocks for further functionalization. researchgate.net

Position of HalogenReactivity towards Nucleophiles
C-2Highest
C-4Intermediate
C-5Lowest

This table shows the general reactivity order for nucleophilic halogen substitution on the oxazole ring. tandfonline.comsemanticscholar.org

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions are powerful tools for the derivatization of the oxazole core, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly effective for functionalizing oxazoles. tandfonline.comresearchgate.net To utilize this reaction, the this compound core must first be halogenated (e.g., at the C-2 or C-5 position) or converted into an organoboron derivative.

Research has demonstrated the successful Suzuki-Miyaura coupling of 2-Aryl-4-trifloyloxazoles and 2-Aryl-5-halooxazoles with a variety of aryl and heteroaryl boronic acids, yielding biaryl and heteroaryl-substituted oxazoles in good to excellent yields. tandfonline.comnih.gov This methodology allows for the facile preparation of complex oxazole-containing compounds. researchgate.net For instance, direct arylation of 4-substituted oxazoles with aryl bromides can be achieved using a palladium and copper co-catalyst system. tandfonline.comsemanticscholar.org

Oxazole SubstrateCoupling PartnerCatalyst SystemProduct Type
4-Aryl/alkyl oxazoleAryl bromidePd(PPh3), CuI, KOH5-Aryl-4-aryl/alkyl oxazole
4-(4-bromophenyl)-2,5-dimethyloxazoleSubstituted phenyl boronic acidPhenyl boronic acid (catalyst)Biphenyl substituted oxazole
2-Aryl-4-trifloyloxazoleAryl/heteroaryl boronic acidPd catalyst2,4-Diaryl/heteroaryl oxazole

This table summarizes various Suzuki-Miyaura and direct arylation reactions applicable to the oxazole core. tandfonline.comnih.gov

Other Functional Group Interconversions and Modifications

Beyond substitutions on the carbon framework, the nitrogen atom of the oxazole ring offers a site for further modification.

N-Acylation: The nitrogen at the 3-position of the oxazole ring can react with acylating agents to form N-acylated products. This reaction demonstrates the nucleophilic character of the ring nitrogen. tandfonline.comsemanticscholar.org Efficient and environmentally friendly methods for the N-acylation of various amines and heterocyclic compounds have been developed, which could be applicable to the this compound core. orientjchem.org

N-Alkylation: Similar to acylation, the oxazole ring nitrogen shows a strong propensity for alkylation. tandfonline.comsemanticscholar.org Reaction with alkylating agents introduces an alkyl group at the N-3 position. The regioselectivity of N-alkylation in azole compounds can be influenced by steric and electronic effects of ring substituents, as well as the choice of base and solvent. beilstein-journals.org

Oxidation: The oxazole ring is susceptible to oxidation. Oxidative cleavage typically occurs at the C-4 to C-5 bond, leading to ring opening. tandfonline.comsemanticscholar.org This reaction highlights the azadiene character of the oxazole ring and represents a potential pathway for transforming the heterocyclic core into acyclic structures.

TransformationPositionReactivity
N-AcylationN-3High reactivity towards acylation
N-AlkylationN-3Strong propensity for alkylation
OxidationC-4 - C-5 BondSusceptible to oxidative cleavage

This table outlines key functional group interconversions of the oxazole ring. tandfonline.comsemanticscholar.org

Pharmacological Spectrum and Biological Activities of Oxazole Derivatives with Relevance to 4 3 Methoxyphenyl Oxazole

Antimicrobial Efficacy

Oxazole (B20620) derivatives are a significant class of compounds investigated for their potential to combat various pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. researchgate.netderpharmachemica.com The emergence of multidrug-resistant strains has intensified the search for novel antimicrobial agents, with oxazole-based structures showing considerable promise. researchgate.netderpharmachemica.com

Oxazole-containing compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The mechanism of action for these derivatives can vary, with some targeting essential bacterial enzymes. For instance, certain pyrazole, oxazole, and imidazole (B134444) derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. derpharmachemica.com

Research has highlighted several structural classes of oxazole derivatives with notable antibacterial efficacy. Amine-linked bis-heterocycles containing an oxazole ring exhibited excellent activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Similarly, multi-substituted oxazoles have been effectively tested against bacterial strains such as S. aureus, Escherichia coli, Bacillus subtilis, and K. pneumonia. d-nb.info The substitution pattern on the oxazole ring plays a critical role in determining the potency and spectrum of antibacterial action. iajps.com

Oxazole Derivative ClassTarget BacteriaReference Drug(s)Observed Activity
Amine linked bis-oxazolesStaphylococcus aureus, Klebsiella pneumoniaeChloramphenicolExhibited excellent antibacterial activity with significant zones of inhibition. derpharmachemica.com
Pyrazole/Oxazole AnaloguesMultidrug-resistant Gram-positive bacteriaSparfloxacinShowed potent antibacterial activity against susceptible and resistant strains. derpharmachemica.com
Substituted Oxa/thiazolesEscherichia coliAmpicillin, CiprofloxacinCertain derivatives showed good activity against E. coli. d-nb.info
1,3,4-Oxadiazole (B1194373) HybridsPseudomonas aeruginosa, Staphylococcus aureusCiprofloxacin, AmoxicillinDemonstrated stronger or comparable activity to reference drugs. nih.govmdpi.com

The oxazole scaffold is also a key feature in the development of new antifungal agents. iajps.comderpharmachemica.com Various derivatives have shown potent activity against pathogenic fungi like Candida albicans and Aspergillus niger. derpharmachemica.comijsred.com The mechanism of action for some antifungal oxazoles involves the inhibition of key enzymes necessary for fungal survival. For example, certain 1,2,4-oxadiazole (B8745197) derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the fungal respiratory chain. mdpi.comnih.gov

Studies on benzo[d]oxazole-4,7-diones revealed remarkable antifungal efficacy, suggesting this structural class could be a source of potent antifungal agents. derpharmachemica.com Furthermore, 1,3,4-oxadiazole derivatives have been evaluated against plant pathogenic fungi responsible for maize diseases, such as Rhizoctonia solani and Exserohilum turicum, with several compounds showing inhibitory activity superior to the commercial fungicide carbendazim. nih.govfrontiersin.org

Oxazole Derivative ClassTarget FungiReference Drug(s)Key Findings
Benzo[d]oxazole-4,7-dionesCandida albicans, Aspergillus nigerNot specifiedObtained remarkable antifungal inhibition (MIC 0.8 µg/ml). derpharmachemica.com
1,3,4-Oxadiazole DerivativesExserohilum turcicum (maize pathogen)CarbendazimSeveral compounds showed EC50 values lower than the positive control. nih.govfrontiersin.org
1,2,4-Oxadiazole DerivativesPlant pathogenic fungiNot specifiedDesigned as potential succinate dehydrogenase (SDH) inhibitors. mdpi.com
Spiro 3H-indole DerivativesGeneral fungiNot specifiedExhibited interesting high antifungal activity, with inhibition zones up to 90 mm. iajps.com

The investigation of oxazole derivatives has extended to their potential as antiviral agents. tandfonline.com The naturally occurring compound (-)-hennoxazole A, which contains an oxazole ring, is known for its antiviral properties. derpharmachemica.com Synthetic efforts have focused on creating novel oxazole-based compounds to target viral components.

One study focused on designing oxazole and thiazole (B1198619) derivatives as potential antivirals against human cytomegalovirus (HCMV). nih.gov Through computational modeling and in vitro testing, two synthesized compounds showed activity against the HCMV strain AD169. nih.gov Docking analysis suggested that these compounds may exert their effect by binding to the viral DNA polymerase, an essential enzyme for viral replication. nih.gov

Oxazole-containing molecules have emerged as a promising area of research for treating tuberculosis and parasitic infections. tandfonline.comresearchgate.net The development of new anti-tubercular drugs is critical due to the rise of resistant Mycobacterium tuberculosis (Mtb) strains. nih.gov Oxadiazole derivatives have shown potent activity against Mtb, with some compounds inhibiting more than 90% of bacterial growth at low concentrations. nih.govresearchgate.net A notable mechanism involves the inhibition of FadD32, a crucial enzyme in the synthesis of mycolic acid, a key component of the mycobacterial cell wall. nih.gov

In the realm of anti-parasitic agents, oxazole derivatives have also shown significant potential. frontiersin.org For example, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have been identified as a novel class of potent inhibitors for Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. tandfonline.com Additionally, 5-(4'-Methoxyphenyl)-oxazole (MPO), an isomer of the subject compound, was isolated from a fungal culture and identified as an inhibitor of the hatch and growth of the nematode Caenorhabditis elegans. derpharmachemica.comnih.gov

Anti-inflammatory and Immunomodulatory Investigations

The oxazole structure is a recognized pharmacophore in the design of anti-inflammatory drugs. tandfonline.com Its derivatives have been investigated for their ability to modulate the immune response and inhibit key mediators of inflammation. researchgate.net

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core, highlighting the importance of this heterocycle in COX-2 inhibition. derpharmachemica.comresearchgate.net

More recently, oxazole derivatives have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an enzyme that degrades endogenous cannabinoids like anandamide. nih.gov By inhibiting FAAH, the levels of these signaling molecules increase, which can lead to analgesic and anti-inflammatory effects. nih.gov The keto-oxazole class of compounds has been identified as a notable subclass of FAAH inhibitors. nih.gov The development of dual inhibitors that can target both FAAH and COX enzymes simultaneously is an emerging strategy for creating potent anti-inflammatory agents. escholarship.org

Target EnzymeOxazole Derivative ExampleSignificance
Cyclooxygenase-2 (COX-2)OxaprozinEstablished NSAID, demonstrating the utility of the oxazole scaffold for anti-inflammatory activity. derpharmachemica.comresearchgate.net
Fatty Acid Amide Hydrolase (FAAH)Keto-oxazole class (e.g., OL-135)Inhibition elevates levels of endogenous cannabinoids, reducing pain and inflammation. nih.gov

Receptor Agonism/Antagonism in Inflammatory Pathways (e.g., GPR40)

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a significant target in metabolic and inflammatory research. acs.orgnih.gov While primarily investigated for its role in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells, GPR40's function in modulating inflammatory pathways is a growing area of study. nih.gov Oxazole derivatives are among the chemical scaffolds being explored for the development of GPR40 agonists.

Research into the role of GPR40 in inflammation has revealed that its activation can have protective effects against inflammatory stress. nih.gov For instance, studies in human umbilical vein endothelial cells (HUVECs) have demonstrated that GPR40 agonism can modulate inflammatory reactions. nih.govnih.gov This highlights the potential for GPR40-targeted compounds to address endothelial dysfunction, which is closely linked to inflammatory responses and cardiovascular disease. nih.gov

Interestingly, the anti-inflammatory effects of GPR40 activation appear to be ligand-dependent. nih.govnih.gov A study comparing two different GPR40 agonists, LY2922470 and TAK-875, found that only LY2922470 significantly reduced lipopolysaccharide (LPS)-induced inflammation. nih.gov Specifically, LY2922470 inhibited the phosphorylation and nuclear translocation of the pro-inflammatory transcription factor NF-κB and decreased the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.govnih.gov TAK-875, however, did not produce these anti-inflammatory effects, underscoring that the therapeutic outcome is dependent on the specific agonist used. nih.gov Beyond endothelial cells, GPR40 activation by omega-3 fatty acids has been shown to inhibit the NLRP3 inflammasome, which is involved in insulin resistance and pro-inflammatory cytokine expression. nih.gov These findings suggest that oxazole derivatives designed as specific GPR40 agonists could serve as a therapeutic strategy for inflammatory conditions. nih.gov

Anticancer and Antitumor Properties

The oxazole scaffold is a prominent feature in the design of novel anticancer agents due to its versatile biological activities. benthamdirect.comdntb.gov.ua Derivatives incorporating this heterocyclic ring have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation and resistance to cell death.

A primary mechanism through which oxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. benthamdirect.com Numerous studies have documented the cytotoxic and pro-apoptotic activities of various oxazole-containing compounds across a wide range of human cancer cell lines. researchgate.netspandidos-publications.com

For example, certain isoxazole (B147169) derivatives have shown potent pro-apoptotic effects in K562 (myeloid leukemia), U251-MG, and T98G (glioma) cells. spandidos-publications.com In K562 cells, some isoxazoles induced apoptosis in over 80% of the cell population at nanomolar to micromolar concentrations. spandidos-publications.com Similarly, benzoxazole (B165842) derivatives have been developed as potent inducers of apoptosis. nih.gov One such derivative, compound 12l, triggered apoptosis in 35.13% of HepG2 (liver cancer) cells by increasing levels of the pro-apoptotic protein BAX and caspase-3, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Another class, trimethoxyphenylbenzo[d]oxazoles, was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in glioma and lung cancer cells. nih.gov The 5-aminoisoxazole class, particularly a derivative with a trimethoxyphenyl group and a 4-methoxyphenyl (B3050149) group, exhibited high cytotoxicity with IC50 values as low as 0.04 µM. unipa.it

Compound ClassSpecific DerivativeCancer Cell LineActivity TypeResultSource
IsoxazoleDerivative 4K562 (Leukemia)Apoptosis Induction80.10% at 100 nM spandidos-publications.com
IsoxazoleDerivative 8K562 (Leukemia)Apoptosis Induction90.60% at 10 µM spandidos-publications.com
IsoxazoleDerivative 9T98G (Glioma)Apoptosis Induction48.90% at 5 µM spandidos-publications.com
BenzoxazoleCompound 12lHepG2 (Liver)Cytotoxicity (IC50)10.50 µM nih.gov
BenzoxazoleCompound 12lMCF-7 (Breast)Cytotoxicity (IC50)15.21 µM nih.gov
BenzoxazoleCompound 12lHepG2 (Liver)Apoptosis Induction35.13% nih.gov
Trimethoxyphenylbenzo[d]oxazoleCompound 4rU251 (Glioma)Cytotoxicity (IC50)300 nM nih.gov
5-AminoisoxazoleCompound 10VariousCytotoxicity (IC50)0.04-12 µM unipa.it

Beyond directly triggering apoptosis, oxazole derivatives can interfere with key cellular signaling pathways that are commonly dysregulated in cancer. tandfonline.com The EGFR/PI3K/Akt/mTOR pathway is a critical cascade that controls cell growth, survival, and proliferation, and its aberrant activation is a frequent event in tumors. tandfonline.comresearchgate.net Consequently, this pathway is a major target for cancer drug development.

Oxadiazole-containing compounds have been specifically designed to inhibit this pathway. researchgate.net Research has shown that certain oxadiazole derivatives can block the PI3K/Akt/mTOR pathway, which in turn can restore the function of the tumor suppressor PTEN and promote apoptosis. researchgate.net For instance, a series of novel hybrids linking 1,2,4-oxadiazole and 1,2,3-triazole moieties were synthesized and evaluated for their ability to down-regulate the EGFR/PI3K/mTOR cascade in lung and colon cancer cell lines. tandfonline.com In a related approach, honokiol (B1673403) derivatives incorporating a 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole ring were found to induce cell death through autophagy by suppressing the PI3K/Akt/mTOR pathway. doi.org These studies demonstrate the utility of the oxazole scaffold in creating targeted therapies that disrupt the oncogenic signaling necessary for tumor growth and survival. tandfonline.comresearchgate.netdoi.org

The functional versatility of the oxazole ring allows for its incorporation into molecules that can inhibit specific enzymes involved in cancer progression and other diseases. benthamdirect.comacs.org

Histone Deacetylase 6 (HDAC6): HDAC6 is a promising drug target, particularly for cancer, as it regulates non-histone proteins involved in cell motility and protein quality control. nih.govunimore.it Oxazole-containing compounds have been developed as potent and selective HDAC6 inhibitors. acs.org A series of biarylhydroxamic acids containing thiazole, oxazole, or oxadiazole rings were synthesized, with one oxazole hydroxamate demonstrating an IC50 value of 59 nM for HDAC6 and over 200-fold selectivity against other HDACs. acs.org Additionally, inhibitors based on a 3-hydroxy-isoxazole zinc-binding group have shown good potency, with the lead compound achieving an IC50 of 700 nM against HDAC6. nih.govunimore.ittandfonline.com

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a well-established target for antibacterial agents. nih.gov While not a conventional oncological target, its inhibition by oxazole-containing compounds is noteworthy. The natural product MccB17, a peptide that undergoes post-translational modification to form oxazole rings, inhibits E. coli DNA gyrase, leading to DNA damage and cell death. nih.gov Synthetic efforts have also produced novel oxazole derivatives with potent DNA gyrase inhibitory activity. kisti.re.kr

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. nih.gov Various heterocyclic scaffolds have been investigated as non-nucleoside inhibitors that bind to allosteric sites on the enzyme. nih.gov Among these, pyrazolobenzothiazine derivatives have been identified as inhibitors of NS5B, with some compounds showing IC50 values in the low micromolar range. semanticscholar.org Thiobarbituric acid derivatives have also been characterized as potent inhibitors of the NS5B polymerase from the type 1b strain, with IC50 values ranging from 1.7 to 3.8 µM. nih.gov

Enzyme TargetCompound ClassInhibitory Potency (IC50)Source
HDAC6Oxazole hydroxamate59 nM acs.org
HDAC63-Hydroxy-isoxazole derivative700 nM nih.govunimore.ittandfonline.com
HCV NS5B PolymeraseThiobarbituric acid derivative1.7 - 3.8 µM nih.gov
HCV NS5B PolymerasePyrazolobenzothiazine (Derivative 2p)2.7 µM semanticscholar.org
HCV NS5B PolymerasePyrazolobenzothiazine (Derivative 2b)7.9 µM semanticscholar.org

Diverse Biological Activities and Emerging Therapeutic Applications

The oxazole and related oxadiazole cores are key structural motifs in the search for new therapeutic agents for metabolic disorders, including type 2 diabetes and obesity. nih.govgoogle.comeurekaselect.com These heterocyclic compounds have been shown to modulate multiple targets involved in glucose and lipid metabolism. nih.gov

Oxadiazole derivatives have demonstrated the ability to improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.goveurekaselect.com Their mechanisms of action often involve the modulation of key metabolic regulators such as peroxisome proliferator-activated receptor-gamma (PPARγ), a major target for the glitazone class of antidiabetic drugs. nih.govmdpi.com For instance, tetrazole derivatives that also contain a 5-methyl-2-phenyl-4-oxazolylmethoxy group have been synthesized and shown to be potent PPARγ agonists, with one compound being 72 times more active than the approved drug pioglitazone (B448) in a glucose-lowering assay. mdpi.com

In addition to receptor modulation, oxadiazole-based compounds can inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is a therapeutic strategy to control postprandial hyperglycemia. nih.govnih.gov A patent has also described a series of 1,3-oxazole derivatives with potential utility as anti-atherosclerotic, anti-dyslipidemic, anti-diabetic, and anti-obesity agents. google.com Furthermore, in vivo studies in rat models have confirmed the antidiabetic potential of 1,3,4-oxadiazole derivatives, which significantly reduced blood glucose, HbA1c, cholesterol, and triglyceride levels while improving insulin levels. nih.gov This body of research underscores the promise of oxazole-based structures in the development of novel treatments for metabolic diseases. nih.goveurekaselect.comijprajournal.com

Central Nervous System (CNS) Activities

There is no specific research data available in the scientific literature detailing the central nervous system activities of 4-(3-Methoxyphenyl)oxazole. Studies on other oxazole and related oxadiazole derivatives have explored a range of CNS effects, including depressant and anticonvulsant activities. However, these findings cannot be directly attributed to this compound without specific experimental evidence. Research into the neurological effects of this particular compound has not been published.

Plant Growth Regulatory Effects

Similarly, the scientific literature lacks any studies investigating the plant growth regulatory effects of this compound. While various oxazole derivatives have been screened for their potential to influence plant growth, with some showing stimulating effects on seedlings and exhibiting cytokinin-like activities, no such data exists for this compound. The potential for this specific compound to act as a plant growth regulator remains unexplored in published research.

Data Tables

Due to the absence of specific research findings for this compound in the areas of Central Nervous System (CNS) activities and plant growth regulation, no data tables can be generated.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3 Methoxyphenyl Oxazole Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(3-methoxyphenyl)oxazole derivatives can be significantly modulated by the introduction of various substituents on the phenyl and oxazole (B20620) rings. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

The nature and position of substituents on the aryl ring, as well as the alkoxy group, play a pivotal role in determining the potency and selectivity of this compound analogs.

The presence of a methoxy (B1213986) group at the meta-position of the phenyl ring is a key feature of the parent compound. Studies on related heterocyclic compounds have shown that the position and nature of alkoxy groups can significantly impact biological activity. For instance, in a series of benzoxazole (B165842) derivatives, the presence of a methoxy group at the 3-position of the phenyl ring was generally found to be more favorable for antiproliferative activity compared to unsubstituted analogs. mdpi.com This suggests that the 3-methoxy substitution in this compound likely contributes favorably to its biological profile.

Further modifications to the aryl ring can lead to significant changes in activity. For example, the introduction of additional substituents on the phenyl ring can either enhance or diminish potency. In a study of 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds with some structural similarities to oxazoles, the presence of a 3-methoxyphenyl (B12655295) group at certain positions was found to be more active than when the same group was located at other positions. nih.gov This highlights the importance of the substitution pattern on the phenyl ring.

The following table summarizes the general influence of aryl and alkoxy substitutions on the biological activity of compounds analogous to this compound, drawing from research on related heterocyclic scaffolds.

Substitution PositionSubstituent TypeGeneral Effect on PotencyGeneral Effect on Selectivity
Phenyl Ring (various positions)Electron-donating groups (e.g., -OCH3, -CH3)Often enhances activityCan be modulated
Phenyl Ring (various positions)Electron-withdrawing groups (e.g., -Cl, -NO2)Variable, can increase or decrease activityCan improve selectivity for certain targets
Phenyl Ring (various positions)Bulky groupsMay decrease activity due to steric hindranceCan enhance selectivity by preventing binding to off-targets
Alkoxy GroupChain length (e.g., methoxy vs. ethoxy)Optimal length is target-dependentCan influence selectivity
Alkoxy GroupBranchingCan impact metabolic stability and potencyMay alter selectivity profile

It is important to note that the optimal substitution pattern is highly dependent on the specific biological target. For instance, in the context of kinase inhibition, specific substitutions that allow for hydrogen bonding or hydrophobic interactions within the ATP-binding pocket will be favored. nih.gov

The three-dimensional arrangement of the this compound scaffold and its substituents is critical for optimal interaction with a biological target. The relative orientation of the phenyl and oxazole rings, as well as the conformation of the methoxy group, can significantly influence binding affinity.

Molecular modeling studies on related heterocyclic structures suggest that a certain degree of torsional flexibility between the aryl and heterocyclic rings can be important for adopting the most favorable binding conformation. However, excessive flexibility can be detrimental due to an entropic penalty upon binding. Therefore, a balance between conformational freedom and pre-organization is often desirable for an optimized biological response.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, key pharmacophoric elements can be identified through SAR studies.

Based on the analysis of related bioactive oxazole-containing molecules, the following pharmacophoric features can be proposed for this compound analogs:

Aromatic Ring System: The 3-methoxyphenyl group likely serves as a crucial recognition element, potentially engaging in π-π stacking or hydrophobic interactions with the target protein.

Heterocyclic Core: The oxazole ring acts as a central scaffold, correctly positioning the other pharmacophoric features. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Acceptors/Donors: The methoxy group's oxygen atom can function as a hydrogen bond acceptor. The introduction of other functional groups can introduce additional hydrogen bonding capabilities.

The following table outlines the key pharmacophoric elements and their potential roles in biological activity.

Pharmacophoric ElementPotential Role in Biological Activity
4-Phenyl RingHydrophobic interactions, π-π stacking
3-Methoxy GroupHydrogen bond acceptor, influences electronic properties and conformation
Oxazole RingScaffold for substituent orientation, potential hydrogen bond acceptor
Substituents on Phenyl RingModulation of electronic properties, steric interactions, hydrogen bonding
Substituents on Oxazole RingFine-tuning of potency and selectivity

Rational Design of Oxazole Derivatives with Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with improved biological activity. The goal of rational design is to make targeted modifications to the lead structure in order to enhance its interaction with the biological target, improve its pharmacokinetic properties, and reduce off-target effects.

One approach to rational design is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the methoxy group could be replaced with other small, electron-donating groups to probe the electronic and steric requirements at that position.

Another strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. If the crystal structure of the target protein in complex with a this compound analog is available, it can provide detailed information about the binding mode and identify opportunities for designing new derivatives with improved affinity.

The following table presents some rational design strategies that could be applied to the this compound scaffold to enhance bioactivity.

Design StrategyExample ModificationDesired Outcome
Aryl Ring Substitution Introduction of small, electron-withdrawing groups (e.g., F, Cl)Improved potency and selectivity
Introduction of hydrogen-bonding groups (e.g., -OH, -NH2)Enhanced target binding affinity
Alkoxy Group Modification Varying the alkyl chain length (e.g., ethoxy, propoxy)Optimized hydrophobic interactions
Replacement with bioisosteres (e.g., -SCH3, -NHCH3)Altered electronic and hydrogen-bonding properties
Oxazole Ring Substitution Introduction of small alkyl or aryl groupsExploration of additional binding pockets
Conformational Restriction Introduction of ring systems or bulky groupsReduced conformational flexibility, potentially leading to higher affinity

By systematically applying these design principles, it is possible to develop novel this compound analogs with superior therapeutic potential.

Computational Chemistry and in Silico Approaches for 4 3 Methoxyphenyl Oxazole Research

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as an oxazole (B20620) derivative, to the active site of a target protein.

Research on oxazole-containing compounds has frequently employed molecular docking to elucidate their mechanism of action and rationalize their biological activities. For instance, docking studies on novel oxazole-incorporated naphthyridine derivatives identified potent anticancer agents. nih.gov These simulations revealed that the compounds with the highest activity, such as those with trimethoxy substituents on the aryl ring, demonstrated better interaction energy and binding profiles within the target's active site. nih.gov In another study, benzimidazole-based oxazole analogues were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The results helped to understand the binding modes of the most active compounds, which showed significant inhibitory potential. nih.gov

Similarly, various heterocyclic molecules, including oxazole derivatives, have been investigated as potential inhibitors for SARS-CoV-2 targets like the main protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2) receptor through molecular docking and dynamics simulations. researchgate.net These computational methods help in identifying compounds that can effectively bind to the active sites of these viral targets. researchgate.net For 2,4,5-trisubstituted oxazole derivatives evaluated as potential aquaporin-4 (AQP4) inhibitors, docking simulations were used to propose putative binding sites and calculate binding energies, which ranged from -6.1 to -7.3 kcal/mol. rsc.org

These studies underscore the utility of molecular docking in predicting how oxazole derivatives, including 4-(3-methoxyphenyl)oxazole, might interact with various biological targets, thereby guiding the design of molecules with enhanced potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Oxazole Derivatives

Compound ClassTarget Protein(s)Key Findings
Oxazole incorporated naphthyridinesCancer cell lines (PC3, A549, MCF-7, DU-145)Compounds with potent anticancer activity showed better interaction energy and binding profiles in simulations. nih.gov
Benzimidazole-based oxazolesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Docking revealed binding modes of potent inhibitors within the enzyme active sites. nih.gov
2,4,5-Trisubstituted oxazolesAquaporin-4 (AQP4)Good binding scores were observed, with calculated binding energies ranging from -6.1 to -7.3 kcal mol−1. rsc.org
Thiazole-coumarin/triazole conjugatesSARS-CoV-2 Mpro and ACE2 receptorDocking identified molecules with excellent interaction with the active sites of both enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead structures.

For oxazole and related heterocyclic scaffolds, QSAR has been successfully applied to develop predictive models for various biological activities. In one study, 2D- and 4D-QSAR models were developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. mdpi.comnih.gov By clustering the dataset based on structural similarity, robust models were created with good internal consistency and external predictive power, accurately predicting the pIC50 values of the compounds. mdpi.com The 2D-QSAR model achieved a high correlation coefficient (R² = 0.90) and predictive ability (R²pred = 0.82). nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have also been used. These methods evaluate the steric and electrostatic fields of molecules to predict their activity. For a series of 1,2,4-oxadiazole (B8745197) antibacterials, 3D-QSAR models successfully defined favored and disfavored regions for substitution, providing recommendations for the design of new analogs with improved activity against Staphylococcus aureus. Similarly, ligand-based 3D-QSAR studies on triazole-bearing compounds, which included oxazole scaffolds, were performed to understand selectivity for cyclooxygenase-2 (COX-2). nih.gov The resulting models highlighted the importance of the oxazole moiety for biological activity and identified key structural features necessary for potent inhibition. nih.gov

These examples demonstrate that QSAR is a powerful tool for predicting the biological activity of oxazole derivatives and for guiding the rational design of new compounds like this compound with desired therapeutic properties. scispace.comnih.gov

Table 2: Statistical Parameters of QSAR Models for Oxazole/Oxadiazole Derivatives

QSAR Model TypeTarget/ActivityR² (Coefficient of Determination)R²pred (Predictive R²)Key Insight
2D-QSARAntileishmanial0.900.82Hierarchical clustering improved model robustness and predictive ability. mdpi.comnih.gov
4D-QSARAntileishmanial0.800.64The model accurately predicted pIC50 values compared to experimental data. mdpi.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Antibacterial (S. aureus)Not SpecifiedNot SpecifiedContour maps identified key steric and electrostatic regions for optimizing activity.
3D-QSAR (Atomic-based)COX-2 InhibitionNot SpecifiedNot SpecifiedModels highlighted the necessity of the oxazole scaffold for COX-2 blocking. nih.gov

Advanced Theoretical Calculations (e.g., Density Functional Theory, Molecular Dynamics)

Advanced theoretical calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are prominent among these methods.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For oxazole derivatives, DFT calculations have been employed to predict optimized geometries, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com These calculations help in understanding the relationship between electronic structure and biological activity. scispace.com For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com DFT studies on compounds based on thiophene (B33073) and oxadiazole have shown that chemical modifications can alter electronic properties, such as the band gap, which is relevant for optoelectronic applications. researchgate.net Such theoretical calculations are crucial for assessing the structural and spectral properties of organic molecules. irjweb.com

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can confirm the stability of a ligand-receptor complex predicted by molecular docking. researchgate.net For oxazole derivatives, MD simulations can reveal conformational changes, solvation effects, and interaction mechanisms that static docking cannot capture. researchgate.net Studies on the excited-state dynamics of the parent oxazole molecule have used nonadiabatic ab initio dynamics simulations to investigate its relaxation pathways upon UV light excitation, revealing processes like ring-opening. researchgate.net These advanced simulations provide a dynamic picture of molecular interactions, which is essential for a comprehensive understanding of a compound's biological function.

Table 3: Parameters Calculated Using DFT for Oxazole and Related Derivatives

Calculated ParameterSignificanceTypical Method
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles. scispace.comirjweb.comB3LYP/6-311G++(d,p) irjweb.com
HOMO-LUMO EnergiesThe energy gap (ΔE) indicates chemical reactivity and kinetic stability. irjweb.comB3LYP/6-31G(d) researchgate.net
Chemical Reactivity DescriptorsIncludes chemical potential, global hardness, and electrophilicity index. irjweb.comConceptual DFT nih.gov
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Not Specified
Vibrational Frequencies (IR Spectra)Theoretical spectra can be compared with experimental data for structural confirmation. ejournal.byB3LYP/6-311++G(d,p) ejournal.by

Prediction of Biological Activity Profiles

In silico tools can predict the likely biological activities of a compound based on its structure, a process often referred to as activity profiling or virtual screening. This approach helps in prioritizing compounds for further experimental testing and can reveal unexpected therapeutic potentials.

For novel heterocyclic compounds, including oxazole derivatives, computational platforms are used to predict a wide range of pharmacological activities. Programs like PASS (Prediction of Activity Spectra for Substances) can screen a molecule against a vast database of known biologically active substances to predict its probable effects. For example, in silico screening of newly synthesized isoxazole-silatranes predicted high antitumor action for these compounds, a property not associated with the starting materials. researchgate.net

Another critical component of in silico profiling is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are vital for assessing a compound's drug-likeness and potential pharmacokinetic behavior. nih.govresearchgate.net Web-based tools and specialized software suites can calculate properties such as lipophilicity (logP), water solubility, and compliance with drug-likeness rules like Lipinski's Rule of Five. researchgate.netmdpi.com For instance, ADME analysis of benzimidazole-based oxazole analogues was performed to assess their potential as drug candidates. nih.gov These predictive models help filter out compounds that are likely to have poor pharmacokinetic profiles early in the discovery process, saving time and resources.

By combining activity predictions with ADME profiling, researchers can build a comprehensive in silico profile for compounds like this compound, guiding their development towards specific therapeutic targets while considering their viability as potential drugs.

Advanced Applications and Future Perspectives for 4 3 Methoxyphenyl Oxazole

Applications in Agrochemical and Pesticide Development

The oxazole (B20620) nucleus is a well-established pharmacophore in the development of new agricultural chemicals due to the broad-spectrum biological activities exhibited by its derivatives. semanticscholar.orgbohrium.com Research into oxazole-containing compounds has revealed significant potential in creating novel fungicides, insecticides, acaricides, and herbicides. bohrium.com The inherent bioactivity of the oxazole ring makes it a prime candidate for scaffold-based drug design in crop protection. tandfonline.com

Derivatives of the oxazole core have demonstrated efficacy against a range of agricultural threats:

Fungicidal Activity: Oxazole compounds have shown inhibitory effects against pathogenic fungi such as Botrytis cinerea and Magnaporthe oryzae, which cause significant crop damage worldwide. bohrium.com

Insecticidal and Acaricidal Activity: Certain oxazole derivatives are effective against pests like Spodoptera exigua (beet armyworm) and various mite species. bohrium.com Some compounds function by inhibiting chitin (B13524) synthesis, a crucial process for the exoskeleton development in arthropods. bohrium.com

Herbicidal Activity: The oxazole structure has been integrated into molecules designed to control the growth of competing weeds, with activity demonstrated against plants like Brassica juncea. bohrium.com

The methoxyphenyl group, as seen in 4-(3-Methoxyphenyl)oxazole, is of particular interest. The position and nature of substituents on the phenyl ring are known to significantly influence the biological activity of oxazole pesticides. bohrium.com For instance, the introduction of substituted benzene (B151609) rings can enhance insecticidal or acaricidal properties. bohrium.com Computational studies, including quantitative structure-activity relationship (QSAR) analyses, suggest that oxazole derivatives possess physicochemical properties, such as a high partition coefficient (log P), that are favorable for pesticide development. worldwidejournals.com

Functional Materials Science (e.g., Luminescent Dyes, Electronic Applications)

The rigid, planar, and aromatic nature of the oxazole ring makes it an attractive component for the design of advanced functional materials. tandfonline.com The π-conjugated system of oxazole derivatives can be tailored to produce materials with specific electronic and photophysical properties, leading to applications in optoelectronics. researchgate.net

While research on this compound itself is specific, studies on closely related oxazole and isoxazole (B147169) structures highlight the potential of this class of compounds:

Luminescent Dyes: Oxazole derivatives are known to exhibit fluorescence. sciforum.net The combination of the oxazole core with other aromatic systems, such as phenyl groups, can enhance π-conjugation and lead to materials with strong luminescent properties. researchgate.net These characteristics are essential for applications like fluorescent dyes, pH probes, and laser dyes. sciforum.net Some oxazole derivatives display high photoluminescence efficiencies, with quantum yields approaching unity in certain solvents, making them suitable for organic photonics. researchgate.netnih.gov

Electronic Applications: The electron-deficient nature of some nitrogen-containing heterocycles makes them candidates for use in organic electronics. Related heterocyclic compounds like 1,3,4-oxadiazoles are utilized as electron transport materials in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron mobility. mdpi.com The inherent electronic properties of the oxazole ring suggest its potential utility in similar applications, where it can be incorporated into larger conjugated systems to modulate charge transport and emission characteristics.

The methoxyphenyl substituent in this compound can further tune these properties. The methoxy (B1213986) group is an electron-donating group, which can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO) and thereby affect its absorption and emission spectra.

Strategic Building Blocks in Complex Organic Synthesis

The oxazole ring is a valuable and versatile building block for the construction of more complex molecules, including natural products, pharmaceuticals, and functional materials. nih.govmdpi.com Its three substitutable positions (C2, C4, and C5) allow for the introduction of diverse functional groups, making it a key intermediate in synthetic organic chemistry. researchgate.netresearchgate.net A variety of synthetic methods have been developed to both construct the oxazole ring and modify it, highlighting its strategic importance. researchgate.net

Key synthetic strategies involving the oxazole core include:

Van Leusen Oxazole Synthesis: This is one of the most efficient methods for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is known for its reliability and mild conditions, making it a cornerstone of oxazole chemistry. organic-chemistry.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, are extensively used to append various aryl or alkyl groups to the oxazole ring. tandfonline.comresearchgate.netresearchgate.net These reactions enable the construction of complex bi- and poly-aryl systems containing the oxazole moiety. tandfonline.comresearchgate.net

Multi-component Reactions: The development of one-pot synthesis methods, such as sequences combining oxazole formation with Suzuki-Miyaura coupling, allows for the efficient assembly of highly substituted oxazoles from simple starting materials like carboxylic acids and amino acids. mendeley.com

The structure of this compound itself can be seen as a product of such strategies or as a precursor for further elaboration. The methoxyphenyl group can be introduced via coupling reactions, or the oxazole ring can be built upon a methoxy-substituted precursor. Subsequently, the remaining positions on the oxazole ring (C2 and C5) can be functionalized to build more elaborate molecular architectures. wikipedia.org

Translational Research Challenges and Opportunities for Therapeutic Development

The oxazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities. semanticscholar.orgmdpi.comresearchgate.net Derivatives have been investigated for anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. mdpi.comscispace.com The ability of the oxazole ring to participate in various non-covalent interactions allows it to bind effectively to a wide range of biological targets like enzymes and receptors. tandfonline.comnih.gov

Opportunities: The broad biological activity of the oxazole core presents significant opportunities for therapeutic development. researchgate.net The incorporation of a methoxyphenyl group, as in this compound, is a common strategy in drug design, as this moiety can enhance binding affinity and improve pharmacokinetic properties. researchgate.net A closely related isomer, 5-(4'-Methoxyphenyl)-oxazole (MPO), was isolated from a fungal culture and found to inhibit the hatch and growth of Caenorhabditis elegans, demonstrating potential as an antinematodal agent. derpharmachemica.comnih.gov

Challenges: Despite the promise, translating these findings into clinical therapies is fraught with challenges. A primary hurdle is achieving target specificity and minimizing off-target effects. Many promising compounds fail during clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity. nih.gov The development of resistance by pathogens or cancer cells is another major obstacle. researchgate.net

A key challenge is highlighted by the research on MPO. While the parent compound was active against C. elegans, nineteen synthesized derivatives showed no effect. nih.gov This suggests that the entire molecular structure of MPO is essential for its activity, indicating a very strict structure-activity relationship (SAR). derpharmachemica.comnih.gov This high degree of structural sensitivity can make lead optimization difficult, as even minor modifications intended to improve properties like solubility or metabolic stability can lead to a complete loss of biological activity. Overcoming this challenge requires a deep understanding of the molecular interactions between the compound and its biological target.

Interdisciplinary Approaches and Emerging Research Frontiers

The future development of this compound and related compounds lies at the intersection of multiple scientific disciplines. Progress will depend on collaborative efforts between organic chemists, biologists, materials scientists, and computational chemists.

Interdisciplinary Synergy:

Chemo-informatics and Computational Design: The rational design of new oxazole derivatives for specific applications is increasingly driven by computational methods. worldwidejournals.com Techniques like QSAR and molecular docking can predict the biological activity of novel compounds, guiding synthetic efforts and reducing the need for extensive empirical screening in both agrochemical and pharmaceutical research. worldwidejournals.com

Chemical Biology: The synthesis of oxazole-based fluorescent probes represents a convergence of synthetic chemistry and biology. sciforum.net These tools can be used to visualize cellular processes and study the mechanism of action of drugs, providing crucial insights for therapeutic development.

Materials Chemistry and Engineering: The development of oxazole-based electronic devices requires a combination of synthetic expertise to create novel materials and engineering knowledge to fabricate and test devices like OLEDs.

Emerging Frontiers:

Targeted Therapeutics: A major frontier in medicine is the development of highly targeted therapies. The versatility of the oxazole scaffold allows for its incorporation into molecules designed to inhibit specific targets, such as protein kinases or tubulin, which are implicated in diseases like cancer. nih.govnih.gov

Advanced Agrochemicals: With the rise of pesticide resistance, there is a constant need for new agrochemicals with novel modes of action. bohrium.com The broad bioactivity of oxazoles makes them a promising starting point for discovering next-generation pesticides that are effective against resistant pests and fungi.

Smart Materials: The potential for oxazole derivatives to act as sensors for ions or changes in pH opens up possibilities for creating "smart" materials that can respond to their environment. sciforum.net Such materials could have applications in diagnostics, environmental monitoring, and self-regulating systems.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(3-Methoxyphenyl)oxazole derivatives?

Methodological Answer:
this compound derivatives are typically synthesized via cyclization or coupling reactions. A widely used approach involves:

  • Step 1: Reacting acetyl glycine with aromatic aldehydes (e.g., 4-acetylbenzaldehyde) in the presence of acetic anhydride and sodium acetate to form oxazolone intermediates .
  • Step 2: Condensation with hydrazine hydrate or substituted benzylidenes to yield target oxazole derivatives. For example, chalcone intermediates (CBO1–CBO15) are synthesized by reacting oxazolones with aromatic aldehydes, followed by cyclization to produce pyrazole-substituted oxazoles .
  • Characterization: Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and HR-MS confirm structural integrity .

Basic Question: Which analytical techniques are essential for characterizing this compound compounds?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify chemical shifts and coupling constants, critical for verifying substituent positions (e.g., methoxy groups at the 3-phenyl position) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formulas (e.g., HR-MS of compound 5 in shows a mass error of <1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% in compound 20a ) .

Advanced Question: How can researchers optimize synthetic yields for this compound derivatives?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst Screening: Sodium hydroxide enhances chalcone formation efficiency (e.g., 78% yield for compound 8 ) .
  • Temperature Control: Refluxing intermediates like thiosemicarbazides in NaOH (2M) improves cyclization efficiency (82% yield in ) .
  • Purification: Preparative HPLC resolves regioisomeric byproducts (e.g., compound 20b purified to 30% yield) .

Advanced Question: How does structural modification of this compound impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects: Adding electron-withdrawing groups (e.g., 3,4-dichlorophenyl in compound 6 ) enhances acetylcholinesterase inhibition (IC₅₀ values <10 µM) .
  • Heterocyclic Hybridization: Hybridizing oxazole with benzimidazole (compound 5 ) improves binding to cholinesterase active sites via π-π stacking .
  • Bioisosteric Replacement: Replacing methoxy with trifluoromethoxy (as in delamanid analogs) increases metabolic stability .

Basic Question: How can thermal stability and phase transitions of this compound derivatives be analyzed?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measures melting points and decomposition temperatures (e.g., compound 20a melts at 491–492 K) .
  • Thermogravimetric Analysis (TGA): Quantifies thermal degradation profiles under inert atmospheres.

Advanced Question: What computational methods predict interactions between this compound derivatives and biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina simulates binding poses. For example, compound 5 shows hydrogen bonding with acetylcholinesterase’s catalytic triad (His447, Glu334) .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100-ns simulations for enoyl-ACP reductase inhibitors) .

Advanced Question: How can spectral data contradictions in oxazole derivatives be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and HR-MS to resolve ambiguities (e.g., distinguishing regioisomers via ¹³C chemical shifts) .
  • Crystallography: Single-crystal X-ray diffraction (as in ) confirms bond lengths and angles (e.g., C2=S1: 1.6775 Å) .

Advanced Question: What role does X-ray crystallography play in confirming oxazole derivative conformations?

Methodological Answer:

  • Dihedral Angle Analysis: Determines non-coplanarity between oxazole and aryl rings (e.g., 78.6° dihedral angle in ) .
  • Hydrogen Bond Networks: Identifies stabilizing interactions (e.g., N–H···O bonds in triazole-thione derivatives) .

Basic Question: What in vitro assays evaluate the biological activity of this compound compounds?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Acetylcholinesterase (AChE) inhibition via Ellman’s method .
    • Enoyl-ACP reductase inhibition using NADH consumption assays .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Question: How are chalcone intermediates utilized in synthesizing functionalized oxazole derivatives?

Methodological Answer:

  • Chalcone Synthesis: Oxazolones react with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) under basic conditions to form α,β-unsaturated ketones (CBO1–CBO15) .
  • Cyclization: Hydrazine hydrate converts chalcones into pyrazole-oxazole hybrids (PBO1–PBO15), enhancing bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.